N-methyl-1-azabicyclo[2.2.2]octan-3-amine
Overview
Description
N-methyl-1-azabicyclo[2.2.2]octan-3-amine, also known as N-methylquinuclidin-3-amine, is a bicyclic amine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[2.2.2]octane framework. It is commonly used in various chemical and pharmaceutical applications due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-azabicyclo[2.2.2]octan-3-amine typically involves the alkylation of quinuclidine with methyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as acetonitrile, for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, allows for large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-methyl-1-azabicyclo[2.2.2]octan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic and polycyclic compounds.
Biology: Serves as a ligand in the study of receptor-ligand interactions, especially in the context of neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents with central nervous system activity.
Mechanism of Action
The mechanism of action of N-methyl-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The bicyclic structure of the compound allows it to fit into the binding sites of these receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound of N-methyl-1-azabicyclo[2.2.2]octan-3-amine, lacking the N-methyl group.
Tropane: Another bicyclic amine with a similar structure but different functional groups and biological activity.
Piperidine: A six-membered nitrogen-containing heterocycle with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of the N-methyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-methyl-1-azabicyclo[2.2.2]octan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-9-8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBYHCLTULMDDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN2CCC1CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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